molecular formula C26H23N3O4S B2795764 5-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 627047-58-9

5-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No. B2795764
M. Wt: 473.55
InChI Key: ZSNGKQIYWMNEQU-UHFFFAOYSA-N
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Description

5-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H23N3O4S and its molecular weight is 473.55. The purity is usually 95%.
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Scientific Research Applications

Synthetic Approaches

Research has demonstrated various synthetic methodologies for compounds structurally related to "5-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione." For example, the Hantzsch-like synthesis of bis(sulfanediyl)bis(tetrahydropyrimido[4,5-b]quinoline-4,6-diones) showcases a multi-component reaction strategy for constructing complex molecules. This approach utilizes bis(sulfanediyl)bis(6-aminopyrimidin-4-ones) as precursors, leading to compounds linked to benzene, pyridine, or thieno[4,5-d]thiophene cores (Diab et al., 2021).

Applications in Biological Studies

One particular study highlighted the utility of related compounds for DNA photocleavage and DNA/bovine serum albumin (BSA) binding. This research demonstrated that certain bis(sulfanediyl)bis(tetrahydro-5-deazaflavin) analogs could effectively photocleave supercoiled pBR322 plasmid DNA under UV-A light. Moreover, these compounds exhibited significant binding affinities towards CT-DNA and BSA, indicating potential applications in the study of nucleic acid-protein interactions and therapeutic interventions (Ragheb et al., 2022).

Novel Catalysts for Heterocyclic Compound Synthesis

Further extending the chemical utility of related structures, research has introduced novel metal-organic frameworks (MOFs) as catalysts for the synthesis of N-heterocyclic compounds, including pyrimido[4,5-b]quinolines. These frameworks, characterized by functionalities such as phosphorous acid tags, have demonstrated efficacy in synthesizing tetrahydropyrimido[4,5-b]quinoline derivatives, showcasing a blend of organic and inorganic chemistry for advancing synthetic methodologies (Sepehrmansouri et al., 2020).

properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)methylsulfanyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4S/c1-14-5-7-15(8-6-14)12-34-26-28-24-23(25(31)29-26)21(22-17(27-24)3-2-4-18(22)30)16-9-10-19-20(11-16)33-13-32-19/h5-11,21H,2-4,12-13H2,1H3,(H2,27,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNGKQIYWMNEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(C4=C(N3)CCCC4=O)C5=CC6=C(C=C5)OCO6)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

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